Calcium aluminate

Vue d'ensemble

Description

Calcium aluminates are a range of minerals obtained by heating calcium oxide and aluminium oxide together at high temperatures . They are encountered in the manufacture of refractories and cements .

Synthesis Analysis

Calcium aluminates can be synthesized via various methods. One method involves the aerogel technique, where three aluminate systems of varied Ca/Al ratio (1/2, 6/7, and 3/2) were prepared . Another method involves the mechanical activation (reactive milling) of different mixtures of dross and calcium carbonate, sintering at 1300°C . A third method consists of dissolving calculated amounts of calcium carbonate in an aqueous solution of aluminum chloride and preparing mixed Al-Ca-hydroxides by a chemical interaction with ammonium hydroxide .

Molecular Structure Analysis

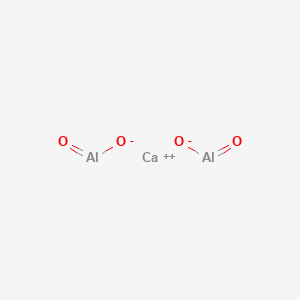

Calcium aluminate is a family of compounds derived from the base reaction of calcium oxide (CaO) and aluminum oxide (Al2O3). The particular ratio of calcium to aluminum in a compound determines its specific properties and uses . The molecular formula of calcium aluminate is CaAl2O4 .

Chemical Reactions Analysis

The hydration reactions of calcium aluminate in water and in Na2CO3 solution have been investigated using calorimetric, DTA, DTG, and XRD methods . The reaction for the formation of monocalcium aluminate (CaAl2O4) using 1:1 molar mixtures of A.R. grade calcium carbonate and A.R. α-Al2O3 or gibbsite has been investigated in the range 1150–1400°C using quantitative X-ray diffraction analysis .

Physical And Chemical Properties Analysis

Calcium aluminate can withstand high temperatures, making it an excellent material for refractory applications such as lining kilns and furnaces. It also has resistance to corrosion, particularly in environments with acidic or alkaline substances . In the construction industry, calcium aluminate is known for its rapid setting and hardening properties .

Applications De Recherche Scientifique

Kinetic Investigation of Calcium Aluminate Formation

Calcium aluminate, specifically Ca12Al14O33 (C12A7), is sensitive to processing conditions. The kinetic pathways to thermodynamic equilibrium can be characterized as a function of atmosphere (ambient, dry, and vacuum) and reactant heterogeneity (as-received, milled, and sol-gel reactants) . This understanding can help optimize the formation process of calcium aluminate .

Luminescence Applications

Calcium aluminates have emerged as intriguing materials because of their diverse luminescence applications . They have been employed for persistent luminescent applications, and few studies have also demonstrated their utility for dosimetric applications .

Radiation Dosimetry

Calcium aluminate-based phosphors have shown potential for radiation dosimetry applications . Thermoluminescence glow curves of undoped and rare-earth-doped calcium aluminate phosphors point toward potential luminescence applications .

Glass Formation

Calcium aluminate-based glasses are of great scientific and technological interest because of their extraordinary combination of broad spectral transparency, refractory nature, high mechanical stiffness and hardness, superior chemical durability, and low cost compared to glasses formed in many other families .

Resistance to Chemical Attack

Calcium aluminate cements are resistant to chemical attack from sulfate-producing bacteria that thrive in sewer systems . This makes them suitable for use in sewer systems, especially in warmer climates .

Aerogel Synthesis

Calcium aluminates can be synthesized using the aerogel method . This method can be used to create calcium aluminates with varied stoichiometry .

Mécanisme D'action

Target of Action

Calcium aluminate (CaAl2O4) is a compound obtained by heating calcium oxide and aluminium oxide together at high temperatures . It is primarily used in the manufacture of refractories and cements . The primary targets of calcium aluminate are the materials it interacts with during these processes, such as other compounds in cement mixtures or the structures of refractory materials .

Mode of Action

Calcium aluminate acts by undergoing a series of reactions with other compounds under specific conditions. For instance, in the formation of Ca12Al14O33 (C12A7), a type of calcium aluminate, the process is sensitive to factors like atmosphere and reactant heterogeneity . The formation of calcium aluminate phases proceeds rapidly at temperatures greater than 1405 °C when a liquid calcium aluminate is formed .

Biochemical Pathways

For instance, during high-temperature sintering, minerals such as Na4Ca3(AlO2)10, CaOAl2O3, and 12CaO·7Al2O3 are formed . The main formation stage of Na4Ca3(AlO2)10 occurs at temperatures from 970 to 1100°C .

Result of Action

The result of calcium aluminate’s action is the formation of new compounds and materials with unique properties. For example, the formation of calcium aluminate phases can lead to the creation of materials with high thermal stability, making them suitable for use in refractories . In addition, calcium aluminate in cement can transform solid alumina inclusions into liquid calcium aluminates, preventing nozzle clogging in continuous casting .

Action Environment

The action of calcium aluminate is heavily influenced by environmental factors. For instance, the formation of certain calcium aluminate phases is only favorable under specific conditions, such as ambient conditions due to the stability provided by hydration . Furthermore, the reaction rate and formation of calcium aluminate can be influenced by the temperature and atmosphere .

Safety and Hazards

Calcium aluminate should be handled with care. It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Orientations Futures

Research into the properties and applications of calcium aluminate is ongoing, with scientists seeking to improve its performance and expand its usage. A significant focus of recent studies is to enhance its heat resistance, hardness, and corrosion resistance even further, pushing the boundaries of what’s possible in industrial applications . In addition, the development of alternative and novel cementitious materials to supplement and/or in some applications replace the use of OPC concrete in a variety of building and infrastructure engineering projects is being explored .

Propriétés

IUPAC Name |

calcium;oxido(oxo)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.Ca.4O/q;;+2;;;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWJKVMFIVXPKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

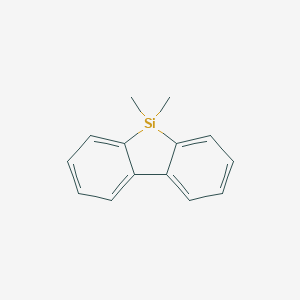

[O-][Al]=O.[O-][Al]=O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CaAl2O4, Al2CaO4 | |

| Record name | calcium aluminate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, White solid; [HSDB] White odorless powder; Insoluble in water; [J.M. Huber MSDS] | |

| Record name | Aluminum calcium oxide (Al2CaO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium aluminate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12662 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in acids, Reactive to water | |

| Record name | Calcium aluminate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

2.98 g/cu cm | |

| Record name | Calcium aluminate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Calcium aluminate | |

Color/Form |

White monoclinic crystals, Crystals or powder | |

CAS RN |

12042-68-1, 12042-78-3 | |

| Record name | Aluminum calcium oxide (Al2CaO4) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012042681 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aluminum calcium oxide (Al2CaO4) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dialuminium calcium tetraoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.743 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Calcium aluminate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

1535 °C (decomposes) | |

| Record name | Calcium aluminate | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7815 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q & A

Q1: What makes calcium aluminate cement (CAC) suitable for refractory applications?

A1: [CAC exhibits high early strength, enabling quick installation and service in refractory linings. It also demonstrates outstanding resistance to both low and high temperatures (up to 1100 °C), making it suitable for extreme industrial environments] [].

Q2: How does the addition of alumina fillers affect CAC hydration kinetics?

A2: [High surface area alumina fillers accelerate the hydration kinetics of CAC, shortening the induction period and influencing the setting time. This effect is attributed to the increased surface area available for heterogeneous nucleation] [].

Q3: Can calcium aluminate aggregates enhance the salt damage resistance of concrete?

A3: [Research suggests that incorporating calcium aluminate aggregates in concrete improves its resistance to salt damage. These aggregates react with water and cement hydration products to form hydration products, potentially densifying the aggregate interface and decreasing permeability within the concrete] [].

Q4: How does the calcium/aluminum ratio influence the properties of 12CaO•7Al2O3 (C12A7)?

A4: [The calcium/aluminum (C/A) ratio in C12A7 significantly affects its crystal structure and alumina leaching property. Research indicates that a lower C/A ratio than the theoretical value of 1.71 leads to better alumina leaching rates] [].

Q5: What is the impact of incorporating calcium sulfate into calcium aluminate cement systems?

A5: [Calcium sulfate reacts rapidly with CAC, influencing the hydration process, SCM reaction, and expansion. A critical amount of calcium sulfate can lead to high expansion due to increased ettringite supersaturation and crystallization pressure] [].

Q6: How does the presence of mineralizers impact the formation of calcium aluminates?

A6: [Mineralizers, such as calcium fluoride (CaF2), promote the decomposition of raw materials like bauxite and calcium carbonate. This facilitates a more complete reaction between them, leading to a higher dissolution rate of aluminum oxide (Al2O3) and enhanced formation of calcium aluminates] [].

Q7: What is unique about the crystal structure of potassium dawsonite, an intermediate compound formed during alkaline hydrolysis of calcium aluminate cement?

A7: [Potassium dawsonite, KAl(CO3)(OH)2, crystallizes in the orthorhombic Cmcm space group. Its structure features carboaluminate chains linked by potassium cations, with carbonate groups positioned alternately on both sides of these chains] [].

Q8: How does the chemical environment affect the stability of hydrated calcium aluminate phases?

A8: [The stability of hydrated calcium aluminates, like tetracalcium aluminate trisulfate-32-hydrate (ettringite) and teracalcium aluminate dichloride-10 hydrate (chloroaluminate), depends on the chemical environment. Factors like the presence of sulfates or chlorides influence the preferential formation or transformation of these phases] [].

Q9: What spectroscopic techniques are useful for characterizing calcium aluminates?

A9: [Several spectroscopic techniques can provide valuable information about calcium aluminates. X-ray diffraction (XRD) helps identify crystalline phases, Fourier transform infrared (FTIR) spectroscopy analyzes functional groups and bonding characteristics, and electron probe microanalysis (EPMA) determines elemental composition and distribution] [, , ].

Q10: How can calcium aluminate compounds be modified for improved performance in endodontic applications?

A10: [Incorporating additives like polymeric dispersants, plasticizers (e.g., calcium chloride), and radiopacifiers (e.g., zinc oxide) into calcium aluminate cement enhances its handling properties, mechanical strength, and reduces porosity, making it suitable for endodontic applications] [, ].

Q11: Can calcium aluminate cements be utilized in the production of self-compacting mortars?

A11: [Yes, calcium aluminate cement can be used to create self-compacting mortars. Combining supplementary binders such as gypsum, fly ash, ground granulated blast furnace slag, or silica fume with CAC addresses potential strength reduction at later ages] [].

Q12: What makes calcium silicate/calcium aluminate composite cements promising for bone restorative applications?

A12: [Calcium silicate/calcium aluminate composite cements exhibit good biocompatibility and relatively high strength. They support cell attachment and proliferation, making them potentially suitable for non-load bearing bone restorative applications] [].

Q13: How does the incorporation of phenol resin precursors impact the properties of calcium aluminate cement-based materials?

A13: [Combining a phenol resin precursor with calcium aluminate cement, along with small amounts of N-methoxymethyl 6-nylon and glycerol, results in a cement-based material with exceptional flexural strength (over 120 MPa). This suggests specific interactions between the phenol resin and calcium aluminate contribute to the enhanced mechanical properties] [].

Q14: Can waste materials be utilized in the production of calcium aluminate?

A14: [Yes, waste materials like scrap aluminum and fly ash can be used to synthesize calcium aluminate. This not only reduces the cost of production but also promotes environmental sustainability by utilizing waste streams] [, ].

Q15: What are the advantages of using calcium aluminate phosphate binders in high alumina refractory concretes?

A15: [Calcium aluminate phosphate binders in high alumina refractory concretes offer several benefits, including quick installation, low construction costs, reduced maintenance, good thermal shock resistance, and monolithic construction (no joints)] [].

Q16: What analytical techniques are crucial for studying the hydration and calcination mechanisms of calcium aluminate-based cements?

A16: [Techniques like X-ray diffraction (XRD), scanning electron microscopy (SEM), and thermogravimetric analysis (TGA) are essential for characterizing the hydration products, microstructure, and thermal behavior of calcium aluminate-based cements] [, ].

Q17: What computational methods can be employed to study the structure and properties of calcium aluminate melts?

A17: [Molecular dynamics simulations provide valuable insights into the microstructure and properties of calcium aluminate melts. These simulations can model the arrangement of atoms, identify structural units like tetrahedrons, and predict properties like viscosity and diffusion coefficients] [].

Q18: How can researchers ensure data quality and control during the development and characterization of calcium aluminate-based materials?

A18: [Implementing rigorous quality control measures throughout the research process is essential. This includes careful selection and characterization of raw materials, standardized synthesis procedures, and thorough validation of analytical techniques to ensure data accuracy and reliability] [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.